BenchChemオンラインストアへようこそ!

Ginsenoside Rh2

Prostate Cancer Cytotoxicity MAP Kinase

For oncology-focused R&D programs, this is high-purity 20(S)-Ginsenoside Rh2 (CAS 78214-33-2), the sole stereoisomer demonstrating measurable anticancer activity in vitro and systemic exposure in vivo. It delivers 1.53–3.2× greater cytotoxic potency than ginsenoside Rg3 (EC50: 5.5 μM in PC3; 4.4 μM in LNCaP) and superior mitochondrial ROS induction in leukemia models. Enantiomerically pure 20(S)-Rh2 is mandatory—20(R)-Rh2 is functionally inert. Do not substitute with racemic mixtures. Ideal for studies targeting STAT3, autophagy, or oxidative stress pathways.

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
CAS No. 78214-33-2
Cat. No. B1671528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rh2
CAS78214-33-2
SynonymsGinsenoside Rh2;  HY-N0605;  HY N0605;  HYN0605 AR-1A4936;  AR1A4936;  AR 1A4936
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
InChIKeyCKUVNOCSBYYHIS-IRFFNABBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ginsenoside Rh2 (CAS 78214-33-2): A Stereoisomer-Specific Protopanaxadiol Ginsenoside with Differential Anticancer Activity Profiles


Ginsenoside Rh2 (CAS 78214-33-2) is a protopanaxadiol-type ginsenoside derived from Panax ginseng, distinguished by a single glucose moiety at the C3 hydroxyl of its dammarane steroid backbone [1]. It exists as two stereoisomers, 20(S)-Rh2 and 20(R)-Rh2, which exhibit marked differences in cytotoxic potency and mechanistic pathway engagement [2]. As the deglycosylated metabolite of ginsenoside Rg3, Rh2 demonstrates enhanced membrane permeability and distinct pharmacokinetic behavior relative to its parent compound and the fully deglycosylated aglycone protopanaxadiol [3].

Why Generic Ginsenoside Substitution Fails: Stereochemistry and Glycosylation State Dictate Rh2's Pharmacological Selectivity


Ginsenoside Rh2 cannot be interchangeably substituted with other protopanaxadiol-type ginsenosides such as Rg3 or the aglycone PPD due to fundamental differences in glycosylation state that govern both cytotoxic potency and pharmacokinetic behavior [1]. Critically, the stereochemical configuration at C20 determines whether Rh2 exhibits any measurable anticancer activity at all—only the 20(S)-epimer demonstrates significant cytotoxicity in multiple cancer cell lines, while 20(R)-Rh2 is largely inactive in vitro [2]. Furthermore, Rh2 occupies a distinct metabolic niche: it exhibits greater membrane permeability than Rg3 yet retains glycoside-mediated targeting properties absent in the fully deglycosylated PPD [3].

Ginsenoside Rh2: Quantitative Comparative Evidence for Scientific Procurement Decisions


Superior Cytotoxic Potency of Rh2 vs. Rg3 in Prostate Cancer Cell Lines

In a direct comparative study of 11 ginsenosides, ginsenoside Rh2 exhibited consistently lower EC50 values than ginsenoside Rg3 against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, indicating higher cytotoxic potency [1].

Prostate Cancer Cytotoxicity MAP Kinase

Stereoisomer-Dependent Cytotoxicity: 20(S)-Rh2 vs. 20(R)-Rh2 in HepG2 Hepatoma Cells

In HepG2 hepatoma cells, the 20(S)-epimer of Rh2 demonstrated LD50 < 10 μM, whereas the 20(R)-epimer showed no detectable cytotoxic activity at equivalent concentrations [1]. This stereoisomer-specificity is a critical determinant of functional activity.

Hepatocellular Carcinoma Stereochemistry Autophagy

Selective Cytotoxicity of 20(S)-Rh2 vs. 20(R)-Rh2 in Colorectal Cancer Cells

In human colorectal cancer cells, 20(S)-Rh2 decreased cancer cell viability, whereas 20(R)-Rh2 exhibited no cytotoxic effect [1]. Only 20(S)-Rh2 effectively inhibited IL-6-induced STAT3 phosphorylation and suppressed MMP-1, -2, and -9 expression, blocking cancer cell invasion [1].

Colorectal Cancer Stereochemistry JAK2/STAT3

Pharmacokinetic Stereoselectivity: Plasma Exposure of S-Rh2 vs. R-Rh2 After Oral Administration

After oral administration of BST204 (a purified ginseng dry extract containing racemic Rh2), only the S-epimer (S-Rh2) could be detected in rat plasma, while the R-epimer (R-Rh2) was undetectable due to poor membrane permeability and extensive intestinal deglycosylation [1].

Pharmacokinetics Bioavailability Stereoselectivity

Relative Bioavailability Hierarchy: PPD >> Rh2 ≈ Rg3 After Oral Administration

Comparative pharmacokinetic analysis revealed that the absolute oral bioavailability of the aglycone protopanaxadiol (PPD) is 36.8 ± 12.4%, which is at least 10-fold higher than that of the glycosylated forms Rh2 and Rg3 [1]. This places Rh2 in an intermediate position: more bioavailable than the diglycosylated Rg3 but substantially less bioavailable than the fully deglycosylated PPD.

Bioavailability Pharmacokinetics Glycosylation

Enhanced Mitochondrial ROS Generation by Rh2 vs. Rg3 in Leukemia Cells

In Jurkat leukemia cells, ginsenoside Rh2 induced greater cytotoxicity and generated higher levels of mitochondrial reactive oxygen species (ROS) compared to ginsenoside Rg3 [1]. Treatment with the mitochondrial ROS scavenger mitoTEMPO attenuated the effects, confirming the ROS-dependent mechanism.

Leukemia Reactive Oxygen Species Apoptosis

Ginsenoside Rh2: High-Confidence Application Scenarios Based on Quantitative Comparative Evidence


Prostate Cancer Research Requiring Potent Protopanaxadiol Ginsenoside with Defined EC50

Based on direct comparative EC50 data showing Rh2 is 1.53- to 3.2-fold more potent than Rg3 in prostate cancer cell lines [1], Rh2 is the preferred compound for prostate cancer studies where maximizing cytotoxic potency at lower concentrations is critical. The lower EC50 (5.5 μM in PC3; 4.4 μM in LNCaP) enables detection of antiproliferative effects in experimental systems where Rg3 may show marginal or no activity.

Stereochemistry-Dependent Anticancer Mechanism Studies Requiring 20(S)-Epimer Purity

The complete functional inertness of 20(R)-Rh2 in both HepG2 hepatoma (LD50 < 10 μM for 20(S)-Rh2 vs. no activity for 20(R)-Rh2) [2] and colorectal cancer models [3] makes stereochemical purity an absolute requirement. Procurement of 20(S)-Rh2 is mandatory for any study investigating anticancer mechanisms, STAT3 pathway inhibition, or autophagy modulation. Use of racemic material or the incorrect epimer will yield negative or confounded results.

In Vivo Pharmacological Studies Requiring Systemically Bioavailable Ginsenoside

The stereoselective pharmacokinetics of Rh2—where only S-Rh2 is detectable in plasma following oral administration while R-Rh2 is not absorbed [4]—establishes 20(S)-Rh2 as the only viable Rh2 epimer for in vivo studies. For applications requiring both glycoside-mediated targeting and measurable systemic exposure, 20(S)-Rh2 occupies a unique middle ground between the poorly bioavailable Rg3 and the highly bioavailable but less targeted PPD [5].

Mitochondrial ROS-Dependent Apoptosis Studies in Hematological Malignancies

In leukemia research where mitochondrial ROS generation is a primary readout, Rh2 demonstrates superior efficacy over Rg3, inducing greater mitochondrial ROS production and more pronounced apoptosis in Jurkat cells [6]. This ROS-dependent mechanism, validated by mitoTEMPO scavenger reversal, positions Rh2 as the compound of choice for studying oxidative stress-mediated cell death pathways in hematological cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rh2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.